Desmethyl Cerivastatin-O-beta-D-glucuronide

HMG-CoA reductase inhibition statin pharmacology metabolite activity profiling

Desmethyl Cerivastatin-O-β-D-glucuronide (CAS 212616-56-3, synonym M-4 metabolite) is a phase II benzylic ether glucuronide conjugate of desmethyl cerivastatin (M-1), the primary oxidative metabolite of the synthetic HMG-CoA reductase inhibitor cerivastatin. Formed via UGT1A1- and UGT1A3-mediated glucuronidation of M-1, this compound represents a terminal excretory metabolite identified in dog bile.

Molecular Formula C₃₁H₄₀FNO₁₁
Molecular Weight 621.65
CAS No. 212616-56-3
Cat. No. B1140693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Cerivastatin-O-beta-D-glucuronide
CAS212616-56-3
Synonyms[5-[(1E,3S,5R)-6-Carboxy-3,5-dihydroxy-1-hexenyl]-4-(4-fluorophenyl)-2,6-bis(1-methylethyl)-3-pyridinyl]methyl β-D-Glucopyranosiduronic Acid;  M-4 Metabolite; 
Molecular FormulaC₃₁H₄₀FNO₁₁
Molecular Weight621.65
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O
InChIInChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Cerivastatin-O-beta-D-glucuronide (CAS 212616-56-3): What Scientific Buyers Need to Know About the M-4 Metabolite


Desmethyl Cerivastatin-O-β-D-glucuronide (CAS 212616-56-3, synonym M-4 metabolite) is a phase II benzylic ether glucuronide conjugate of desmethyl cerivastatin (M-1), the primary oxidative metabolite of the synthetic HMG-CoA reductase inhibitor cerivastatin [1]. Formed via UGT1A1- and UGT1A3-mediated glucuronidation of M-1, this compound represents a terminal excretory metabolite identified in dog bile [2]. Cerivastatin was voluntarily withdrawn from global markets in 2001 due to fatal rhabdomyolysis cases, and its metabolite profile—including M-4—remains a critical subject for drug safety, drug-drug interaction, and bioanalytical research [3].

Why Desmethyl Cerivastatin-O-beta-D-glucuronide Cannot Be Substituted by M-1, M-23, or Cerivastatin in Analytical and Metabolic Studies


Cerivastatin-derived metabolites are not interchangeable surrogates. M-4 (desmethyl cerivastatin glucuronide) lacks HMG-CoA reductase inhibitory activity, whereas M-1 and M-23 retain potency comparable to the parent drug (Ki = 1.3 nM) [1][2]. M-4 formation depends on UGT1A1/1A3 rather than CYP enzymes, conferring distinct drug-drug interaction susceptibility [3]. Furthermore, M-4 is a benzylic ether glucuronide—structurally and functionally distinct from the acyl glucuronide of intact cerivastatin that undergoes spontaneous lactonization at physiological pH [4]. Its species-specific biliary excretion in dogs, absent in rats, means no other cerivastatin metabolite can serve as a surrogate biomarker for canine cerivastatin disposition studies [5].

Quantitative Differentiation Evidence for Desmethyl Cerivastatin-O-beta-D-glucuronide vs. Closest Analogs: A Procurement-Focused Comparison


Loss of HMG-CoA Reductase Inhibitory Activity: M-4 vs. Cerivastatin and M-1

Desmethyl Cerivastatin-O-β-D-glucuronide (M-4) lacks significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase, in contrast to the parent drug cerivastatin which inhibits the same enzyme with a Ki of 1.3 × 10⁻⁹ M (1.3 nM) [1][2]. The primary oxidative metabolites M-1 (desmethyl cerivastatin) and M-23 (hydroxy cerivastatin) retain potency similar to the parent drug [3]. The glucuronidation of M-1 to M-4 therefore represents a deactivation step, converting a pharmacologically active metabolite into an inactive excretory product. This functional dichotomy means M-4 cannot substitute for M-1 or cerivastatin in any assay requiring HMG-CoA reductase inhibition.

HMG-CoA reductase inhibition statin pharmacology metabolite activity profiling

Dual CYP Isozyme Involvement in M-1 (Precursor) Formation vs. Single Predominant CYP for M-23

The formation of desmethyl cerivastatin (M-1, the direct precursor of M-4) is mediated equally by CYP2C8 and CYP3A4, whereas the formation of hydroxy cerivastatin (M-23), the quantitatively dominant primary metabolite, is predominantly mediated by CYP2C8 alone [1]. Other P450 isoforms play a negligible role in either pathway. This dual-isozyme redundancy for M-1 formation means that selective inhibition of a single CYP isoform (e.g., CYP3A4 by ketoconazole or erythromycin) does not fully block M-1 production, whereas M-23 formation is more vulnerable to CYP2C8-selective inhibitors such as gemfibrozil. Consequently, M-4 accumulation is partially preserved even under CYP3A4 inhibition, while M-23 production is more readily suppressed.

CYP2C8 CYP3A4 enzyme mapping drug metabolism isoform selectivity

Differential Gemfibrozil Inhibition: M-1 Formation (Precursor to M-4) vs. M-23 Formation

In human liver microsomes, gemfibrozil inhibits M-23 formation with a Ki (IC₅₀) of 69 μM (95 μM), whereas inhibition of M-1 formation (the direct precursor of M-4) is substantially weaker with a Ki (IC₅₀) of 273 μM (>250 μM) [1]. This represents a 3.9-fold difference in inhibitory potency. In recombinant CYP2C8, gemfibrozil inhibited both M-23 (IC₅₀ = 68 μM) and M-1 (IC₅₀ = 78 μM) formation, but showed negligible inhibition of M-1 or M-23 formation in recombinant CYP3A4 [1]. At clinically relevant gemfibrozil concentrations (approximately 150 μM peak plasma), M-23 formation is markedly suppressed while M-1 formation—and consequently M-4 accumulation—is partially preserved.

drug-drug interaction gemfibrozil CYP2C8 inhibition rhabdomyolysis statin toxicity

Species-Specific Biliary Excretion: Dog vs. Rat Metabolic Fate of the Desmethyl Glucuronide

In dogs, the benzylic glucuronide conjugate of desmethyl cerivastatin (M-4) was explicitly identified in bile, alongside different regioisomeric drug glucuronides and the glucoside conjugate of the demethylated drug [1]. In rats, by contrast, the dominant metabolic pathway shifts to β-oxidation of the dihydroxy acid side chain followed by reductive removal of the 5-hydroxy group, with subsequent taurine conjugation and biliary excretion of the resulting pentenoic acid derivatives [1]. Demethylation still occurs in rats but is accompanied by this additional β-oxidation sequence not observed in dogs. Unchanged drug plus its lactone represents approximately 40% of the dose in dog excreta versus approximately 10% in rat bile [1].

species differences biliary excretion metabolite profiling preclinical toxicology interspecies scaling

Comparative Statin Glucuronidation Intrinsic Clearance: Cerivastatin vs. Simvastatin

In human liver microsomes supplemented with UDP-glucuronic acid, cerivastatin (CVA) undergoes glucuronidation with an intrinsic clearance (CLᵢₙₜ) of approximately 3 μl/min/mg of protein, comparable to atorvastatin (AVA) but 7.5-fold higher than simvastatin (SVA) which exhibits a CLᵢₙₜ of only 0.4 μl/min/mg [1]. This indicates that cerivastatin and its metabolites (including M-4) are more extensively glucuronidated than simvastatin. Both UGT1A1 and UGT1A3 catalyze the glucuronidation of all three statins, forming both the acyl glucuronide conjugate and the corresponding δ-lactone [1]. The formation of statin glucuronide and lactone in human liver microsomes exhibits modest intersubject variability (3- to 6-fold; n = 10), and marked species differences in CLᵢₙₜ were observed for SVA but not for AVA or CVA [1].

glucuronidation kinetics UGT intrinsic clearance statin lactonization hepatic metabolism

Optimal Application Scenarios for Desmethyl Cerivastatin-O-beta-D-glucuronide (CAS 212616-56-3) Based on Quantitative Differentiation Evidence


Reference Standard for LC-MS/MS Bioanalytical Method Development and Validation

M-4 serves as a critical reference standard for developing and validating LC-MS/MS methods that simultaneously quantify cerivastatin and its full metabolite panel. The validated method by Jemal et al. (1999) established standard curve ranges of 0.0500–10.0 ng/mL for M-1 and 0.100–10.0 ng/mL for M-23 in human serum [1]. M-4, as a chemically distinct benzylic ether glucuronide with molecular weight 621.65 Da and unique MRM transitions, requires a separate reference standard for accurate identification and quantification—the M-1 reference standard cannot substitute due to different chromatographic retention and mass spectrometric properties. The pharmacologically inactive nature of M-4 [2] eliminates the risk of assay interference in HMG-CoA reductase activity-coupled detection systems.

Probe Substrate for UGT1A1/1A3-Mediated Statin Glucuronidation Studies

M-4 is the direct product of UGT1A1- and UGT1A3-mediated glucuronidation of M-1 [3]. With cerivastatin exhibiting a 7.5-fold higher glucuronidation intrinsic clearance (~3 μl/min/mg) than simvastatin (0.4 μl/min/mg) in human liver microsomes [3], M-4 formation rates provide a sensitive readout for UGT activity. Unlike CYP-mediated pathways (CYP2C8/CYP3A4 for M-1; predominantly CYP2C8 for M-23) [4], M-4 formation specifically reports on phase II conjugation capacity, enabling orthogonal assessment of hepatic metabolic function in in vitro systems.

Canine-Specific Biomarker for Preclinical Cerivastatin Disposition and Toxicology Studies

M-4 is uniquely identified in dog bile as the benzylic glucuronide of desmethyl cerivastatin, whereas in rats the dominant pathway shifts to β-oxidation with taurine conjugation [5]. With parent drug plus lactone representing ~40% of the dose in dog excreta vs. ~10% in rat bile [5], M-4 serves as an irreplaceable canine-specific marker. Preclinical toxicology programs investigating cerivastatin-induced myopathy mechanisms in the dog model require M-4 as a quantitative reference standard for biliary metabolite profiling—no rodent-derived metabolite can substitute for this purpose.

In Vitro Drug-Drug Interaction Assessment: Gemfibrozil-Cerivastatin Interaction Modeling

The gemfibrozil-cerivastatin interaction, which contributed to fatal rhabdomyolysis cases and led to cerivastatin's market withdrawal [4], differentially affects M-1 and M-23 formation. Gemfibrozil inhibits M-1 formation with an IC₅₀ of 273 μM vs. 69 μM for M-23 in human liver microsomes—a 3.9-fold difference [4]. Since M-4 is formed downstream of M-1, its levels are partially preserved even at clinically relevant gemfibrozil concentrations (~150 μM). M-4 is therefore the preferred analyte for in vitro DDI studies designed to distinguish CYP2C8-mediated from CYP3A4-mediated inhibitory effects on cerivastatin clearance, providing mechanistic resolution that M-23 quantification alone cannot deliver.

Quote Request

Request a Quote for Desmethyl Cerivastatin-O-beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.